N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O2/c25-21-6-8-22(9-7-21)28-16-14-27(15-17-28)13-12-26-23(29)24(10-18-30-19-11-24)20-4-2-1-3-5-20/h1-9H,10-19H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIJHMJWSKFVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Hartwig-Buchwald N-arylation, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research:
-
Medicinal Chemistry :
- Investigated for its potential therapeutic effects in treating neurological disorders due to its interaction with neurotransmitter systems.
- Explored as a ligand for serotonin and dopamine receptors, indicating potential use in mood disorders and psychotic conditions.
-
Biological Studies :
- Studied for antimelanogenic effects, where similar compounds have shown to inhibit tyrosinase, an enzyme involved in melanin production.
- Potential applications in dermatology for treating hyperpigmentation disorders without cytotoxicity.
-
Chemical Synthesis :
- Used as a building block in the synthesis of more complex organic molecules, contributing to the development of new pharmaceuticals.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Antimelanogenic Effects : Research indicates that compounds similar to this one can act as competitive inhibitors of tyrosinase, demonstrating significant antimelanogenic effects without cytotoxicity .
- Neurotransmitter Modulation : Studies suggest that the piperazine moiety enhances binding affinity to serotonin receptors (5-HT_2A and 5-HT_1A), indicating potential use as a selective serotonin reuptake inhibitor (SSRI) .
- Dopaminergic Activity : The presence of the fluorophenyl group may facilitate interaction with dopamine receptors, influencing pathways associated with schizophrenia and Parkinson's disease .
Mechanism of Action
The mechanism of action of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to changes in neurotransmitter release and receptor sensitivity .
Comparison with Similar Compounds
Key Structural Features
- Piperazine Core : The piperazine ring is a common feature in receptor ligands (e.g., 5-HT1A antagonists/agonists). Substituents on the piperazine nitrogen (e.g., 4-fluorophenyl in the target compound vs. 2-methoxyphenyl in 18F-FCWAY) significantly influence receptor affinity and selectivity .
- Carboxamide Linkage : The carboxamide group enables hydrogen bonding, critical for receptor interactions. For example, in N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide , N–H⋯O hydrogen bonds stabilize crystal packing, suggesting similar solubility or stability profiles in the target compound .
- Oxane vs. Cyclohexane : The 4-phenyloxane moiety provides a rigid, oxygen-containing ring system, contrasting with cyclohexane-based analogs like 18F-Mefway . This difference may alter steric interactions in receptor binding pockets .
Notable Analogs
| Compound Name | Structural Features | Key Differences vs. Target Compound |
|---|---|---|
| 18F-FCWAY | Piperazine-ethyl-carboxamide, 2-methoxyphenyl substituent, cyclohexane ring | Cyclohexane instead of oxane; methoxy vs. fluorine |
| N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide | Piperazine-carboxamide, 4-chlorophenyl substituent, ethyl side chain | Chlorophenyl vs. fluorophenyl; lacks oxane system |
| N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide | Piperazine-sulfonyl-acetamide, 4-fluorophenyl substituent | Sulfonyl group instead of carboxamide; acetamide linker |
Pharmacological and Receptor Binding Profiles
- 18F-Mefway vs. 18F-FCWAY : Both are 5-HT1A receptor ligands. 18F-Mefway’s trans-cyclohexane carboxamide shows higher metabolic stability in humans compared to 18F-FCWAY’s cis-isomer, emphasizing the impact of ring conformation on pharmacokinetics .
- Target Compound: While direct receptor data are unavailable, the 4-fluorophenyl group is associated with enhanced blood-brain barrier penetration in related compounds (e.g., antipsychotics).
Biological Activity
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine moiety, which is often associated with various pharmacological activities. Its molecular formula is with a molecular weight of approximately 413.5 g/mol. The presence of the fluorophenyl group enhances its lipophilicity and may contribute to its binding affinity for biological targets.
This compound likely interacts with various neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. The structural similarity to known psychoactive compounds suggests that it may function as an antagonist or modulator at these receptors, potentially impacting neurological conditions.
1. Antimelanogenic Effects
Research indicates that compounds similar to this compound can act as competitive inhibitors of tyrosinase, an enzyme crucial in melanin production. A related study demonstrated that certain piperazine derivatives exhibited significant antimelanogenic effects without cytotoxicity, suggesting potential applications in treating hyperpigmentation disorders .
2. Neuroprotective Properties
Given the structural characteristics of this compound, it is hypothesized to possess neuroprotective properties. Studies on related piperazine compounds have shown efficacy in models of neurodegenerative diseases, such as Alzheimer's disease, by acting on muscarinic receptors and improving cognitive function .
Case Study 1: Synthesis and Evaluation
A recent study synthesized various piperazine derivatives, including those with the 4-fluorophenyl group. These compounds were evaluated for their ability to inhibit tyrosinase activity. One derivative showed an IC50 value of 0.18 μM, significantly more potent than traditional inhibitors like kojic acid (IC50 = 17.76 μM), indicating strong potential for further development .
Case Study 2: Pharmacological Profiling
In another investigation, the pharmacological profiling of related compounds revealed their ability to modulate serotonin receptor activity, which is critical in managing mood disorders and anxiety. The binding affinity studies suggested that modifications in the piperazine ring could enhance receptor selectivity and efficacy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
